BenchChemオンラインストアへようこそ!

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Monoamine Oxidase Neurodegeneration Isoform Selectivity

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 4363-99-9) is a heterocyclic quinoline derivative bearing three distinct functional groups—a C6 hydroxyl, a C2 carbonyl (oxo), and a C4 carboxylic acid—on the 1,2-dihydroquinoline core. With a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol, this compound exhibits a predicted LogP of 0.2, indicating moderate hydrophilicity.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 4363-99-9
Cat. No. B15069284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS4363-99-9
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)O
InChIInChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13)11-8/h1-4,12H,(H,11,13)(H,14,15)
InChIKeyQRDZSRWEULKVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 4363-99-9): Core Chemical Identity and Procurement Baseline


6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 4363-99-9) is a heterocyclic quinoline derivative bearing three distinct functional groups—a C6 hydroxyl, a C2 carbonyl (oxo), and a C4 carboxylic acid—on the 1,2-dihydroquinoline core [1]. With a molecular formula of C₁₀H₇NO₄ and a molecular weight of 205.17 g/mol, this compound exhibits a predicted LogP of 0.2, indicating moderate hydrophilicity [1]. It serves as both a validated intermediate in microbial quinoline degradation pathways and a versatile synthetic scaffold for constructing biologically active quinoline-4-carboxylic acid derivatives [2][3].

Why Generic Substitution Fails: Structural Determinants That Distinguish 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid from In-Class Analogs


Substituting 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a seemingly similar 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (des-6-hydroxy), kynurenic acid (4-hydroxyquinoline-2-carboxylic acid, a positional isomer), or 6-hydroxyquinoline-4-carboxylic acid (lacking the 2-oxo) introduces functionally consequential changes in enzyme inhibition selectivity, CYP450 interaction profiles, and chemical reactivity. The precise regiochemistry of the three functional groups—C2 oxo, C4 carboxylic acid, and C6 hydroxyl—governs both the compound's monoamine oxidase (MAO) isoform selectivity pattern and its utility as a synthetic intermediate in condensation reactions, making generic interchange scientifically unsound without direct comparative validation [1][2].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid


MAO-B Preferential Inhibition: 6.3-Fold Selectivity Over MAO-A vs. Non-Selective or Inverted Profiles of Positional Isomers

In a recombinant human enzyme assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes, 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid demonstrated an MAO-B IC₅₀ of 4.01 μM versus an MAO-A IC₅₀ of 25.3 μM, yielding a 6.3-fold selectivity for MAO-B [1][2]. In contrast, the positional isomer kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) preferentially targets NMDA receptors (IC₅₀ = 13.8–40.2 μM) with no reported MAO-B preference, while 6-hydroxykynurenic acid (6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid) acts as an NMDAR antagonist (IC₅₀ = 59 μM) without measurable MAO-B selectivity under the same assay conditions . The reference MAO-B inhibitor selegiline achieves an IC₅₀ of ~51 nM with ~450-fold selectivity, positioning the target compound as a moderate-affinity, modestly selective MAO-B ligand structurally distinct from both clinical MAO inhibitors and 2-carboxylic acid quinoline isomers .

Monoamine Oxidase Neurodegeneration Isoform Selectivity

C4 vs. C2 Carboxylic Acid Regiochemistry: Divergent Pharmacological Targets and Synthetic Reactivity

The target compound places the carboxylic acid at the C4 position, a critical determinant for human dihydroorotate dehydrogenase (hDHODH) inhibitory activity within the quinoline-4-carboxylic acid series. SAR studies demonstrate that potent hDHODH inhibitors such as C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid) achieve IC₅₀ values of 1 nM, while repositioning the carboxylic acid to C2 (as in kynurenic acid and 6-hydroxykynurenic acid) shifts pharmacological activity toward NMDA receptor antagonism (IC₅₀ = 13.8–59 μM) and away from DHODH inhibition [1]. The target compound retains the 4-carboxy motif essential for the quinoline-4-carboxylic acid pharmacophore, whereas the 6-hydroxy group offers an additional derivatization handle absent in the des-hydroxy analog 2-oxo-1,2-dihydroquinoline-4-carboxylic acid [2].

Positional Isomerism Structure-Activity Relationship Quinoline Scaffold

CYP3A4/3A5/3A7 Multi-Isoform Interaction: A Hydroxylation-Dependent Metabolic Profile Distinct from Des-Hydroxy Analogs

A curated cytochrome P450 interaction dataset (CPRiL) documents that 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid interacts with multiple CYP isoforms—CYP3A4, CYP3A5, CYP3A7, and CYP19 (aromatase)—with percentage interaction scores ranging from 85-94% for CYP3A4 [1]. The 6-hydroxy group is structurally implicated in this multi-isoform recognition, as the des-6-hydroxy parent scaffold (2-oxo-1,2-dihydroquinoline) is primarily associated with CYP3A4-mediated oxidative metabolism without the same breadth of isoform engagement observed for the hydroxylated derivative [2]. This differential CYP interaction fingerprint is relevant for researchers using the compound in ADME-Tox panels or as a probe for CYP3A subfamily activity.

Cytochrome P450 Drug Metabolism CYP3A

Validated Intermediate in Microbial Quinoline Degradation: Environmental and Biotechnological Relevance Absent in Non-Natural Analogs

6-Hydroxy-2-oxo-1,2-dihydroquinoline has been unequivocally identified as a pathway intermediate during the aerobic degradation of quinoline and 4-methylquinoline by Pseudomonas putida K1, where it is released into the culture fluid alongside 2-oxo-1,2-dihydroquinoline, 5-hydroxy-6-(3-carboxy-3-oxopropenyl)-1H-2-pyridone, and 2H-pyran-2-on-[3,2b]-5H-6-pyridone [1]. The compound is further processed by 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase from Comamonas testosteroni 63 and by 2-oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida 86 [2]. This natural occurrence and enzymatic processing establish the compound as a relevant substrate for environmental microbiology and biodegradation research, a property not shared by purely synthetic quinoline-4-carboxylic acid analogs such as brequinar or its derivatives.

Microbial Degradation Quinoline Metabolism Pseudomonas

Synthetic Utility as a Bi-functional Scaffold: Condensation Reactions at the C4-Carboxy Group for Anticancer Agent Construction

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has been employed as a key reactant in the synthesis of N-(benzo[d]thiazol-2-yl)-2,6-dihydroxyquinoline-4-carboxamide, a compound evaluated for anticancer activity against multiple cell lines including MCF-7 (breast), HCT-116 (colon), PC-3 and LNCaP (prostate), and SK-HEP-1 (liver) cancers [1]. Using iron(III) chloride, oxalyl chloride, and p-toluenesulfonic acid in ethanol (24 h reaction time), the C4-carboxylic acid undergoes condensation with 2-aminobenzothiazole to yield the bioactive carboxamide in high yield [1]. In contrast, the des-6-hydroxy analog 2-oxo-1,2-dihydroquinoline-4-carboxylic acid lacks the additional hydroxyl derivatization handle, limiting the structural diversity accessible through analogous condensation strategies [2].

Medicinal Chemistry Anticancer Quinoline-4-carboxamide

Best Research and Industrial Application Scenarios for 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid


Neuroscience Probe Development: MAO-B-Focused Ligand Optimization

With a measured MAO-B IC₅₀ of 4.01 μM and a 6.3-fold selectivity over MAO-A, this compound serves as a structurally distinct starting point for developing moderate-affinity MAO-B ligands. Unlike the 2-carboxylic acid isomers kynurenic acid and 6-hydroxykynurenic acid—which primarily target NMDA receptors—the 4-carboxy-2-oxoquinoline scaffold directs pharmacological activity toward the MAO enzyme family, enabling neuroscience researchers to explore quinoline-based MAO-B modulation without NMDA receptor cross-reactivity confounds [1].

Environmental Microbiology: Authentic Substrate for Quinoline Biodegradation Pathway Studies

As a validated intermediate in the Pseudomonas putida K1 quinoline degradation pathway, this compound is the authentic substrate for characterizing 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase and 8-monooxygenase kinetics. Environmental microbiologists and biocatalysis engineers can procure this compound as a pathway-authentic reference standard for biodegradation assays, a role that synthetic quinoline-4-carboxylic acid derivatives such as brequinar cannot fulfill due to their absence from natural catabolic sequences [2].

Medicinal Chemistry: Rational Design of 4-Carboxy Quinoline Anticancer Libraries

The compound's demonstrated reactivity in acid-catalyzed condensation with 2-aminobenzothiazole—producing N-(benzo[d]thiazol-2-yl)-2,6-dihydroxyquinoline-4-carboxamide with confirmed activity against MCF-7, HCT-116, PC-3, LNCaP, and SK-HEP-1 cancer cell lines—positions it as a bifunctional scaffold for anticancer library synthesis. The concurrent presence of C4-carboxylic acid and C6-hydroxyl groups offers two orthogonal derivatization vectors, a synthetic advantage over the mono-functional des-6-hydroxy analog for generating structurally diverse quinoline-4-carboxamide chemotypes [3].

ADME-Tox Profiling: Multi-CYP3A Isoform Interaction Reference Compound

Documented interaction scores of 85-94% with CYP3A4, combined with additional engagement of CYP3A5, CYP3A7, and CYP19, make this compound a useful reference standard in CYP450 inhibition screening panels. Its multi-isoform recognition profile—attributable to the 6-hydroxy substituent and distinct from the narrower CYP3A4-focused metabolism of des-hydroxy 2-oxo-1,2-dihydroquinoline analogs—supports its use in drug metabolism laboratories for calibrating CYP3A subfamily activity assays and evaluating structure-metabolism relationships [4].

Quote Request

Request a Quote for 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.